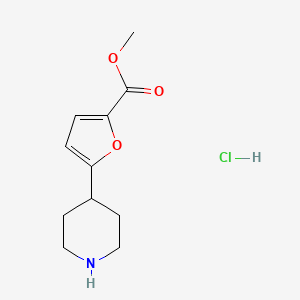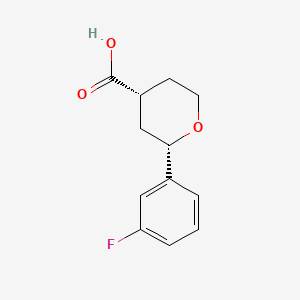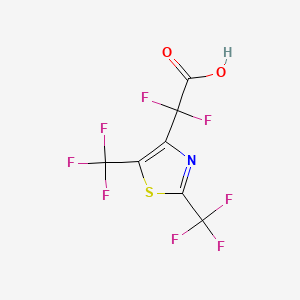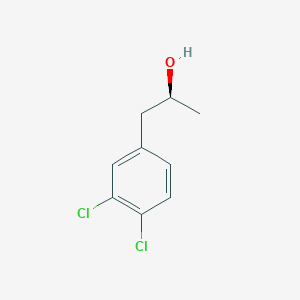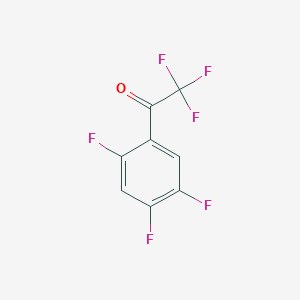
2-Methyl-4-(trifluoromethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(trifluoromethyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group at the second position and a trifluoromethyl group at the fourth position. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which contribute to its biological activity and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethyl)pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the methyl and trifluoromethyl substituents. One common method involves the cyclization of appropriate precursors under basic conditions, followed by functionalization of the resulting pyrrolidine ring.
Cyclization: The cyclization of a suitable precursor, such as a 1,4-diamine, can be achieved using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, with reagents like sodium azide (NaN3) or thiols (RSH) leading to the formation of azido or thioether derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaN3 in DMF or RSH in the presence of a base like triethylamine (Et3N).
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Azido or thioether derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-4-(trifluoromethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to hydrophobic pockets in target proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpyrrolidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)pyrrolidine: Lacks the methyl group, affecting its steric and electronic characteristics.
2,4-Dimethylpyrrolidine: Contains two methyl groups instead of a trifluoromethyl group, leading to different reactivity and biological activity.
Uniqueness
2-Methyl-4-(trifluoromethyl)pyrrolidine is unique due to the presence of both a methyl and a trifluoromethyl group, which confer distinct steric and electronic properties. These features enhance its potential as a versatile scaffold in drug discovery and other scientific applications.
Propiedades
Fórmula molecular |
C6H10F3N |
|---|---|
Peso molecular |
153.15 g/mol |
Nombre IUPAC |
2-methyl-4-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C6H10F3N/c1-4-2-5(3-10-4)6(7,8)9/h4-5,10H,2-3H2,1H3 |
Clave InChI |
IIVOUOGIEWBEEM-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


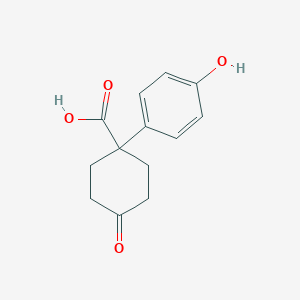
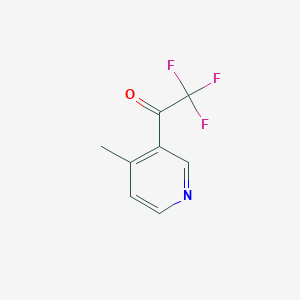
![2-({Methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B15319343.png)
![2-(3-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B15319347.png)
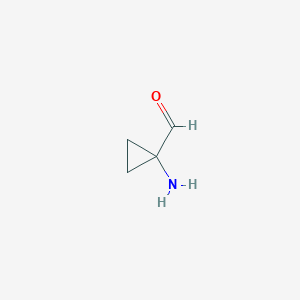
![O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B15319377.png)
![Methyl[(2,3,4-trifluorophenyl)methyl]aminehydrochloride](/img/structure/B15319378.png)
